The synthesis of trans-(+)-Metazocine involves several key steps that ensure the formation of the desired geometric isomer. One common method begins with the introduction of the first stereocenter through a series of reactions involving starting materials like 3,4-lutidine. This approach utilizes Lewis acid-catalyzed lithiation followed by substitution reactions to build the core structure of the compound .
Technical details of the synthesis typically include:
The synthesis results in a single geometric isomer (trans) rather than a mixture, which is crucial for ensuring consistent pharmacological effects .
Trans-(+)-Metazocine undergoes various chemical reactions that can affect its pharmacological profile. Notable reactions include:
These reactions are critical for understanding how trans-(+)-Metazocine interacts with biological systems and its potential therapeutic effects .
The mechanism of action for trans-(+)-Metazocine primarily involves its interaction with opioid receptors in the central nervous system. Upon binding to these receptors, it modulates pain perception through several processes:
Data from pharmacological studies indicate that trans-(+)-Metazocine can produce significant antinociceptive effects in animal models, suggesting its potential utility in pain management .
Trans-(+)-Metazocine exhibits several physical and chemical properties relevant to its application:
These properties are essential for formulation development and understanding how the compound behaves under different conditions .
Trans-(+)-Metazocine has potential applications primarily in scientific research related to pain management and opioid pharmacology. Its ability to interact with multiple opioid receptors makes it a candidate for studying:
The benzomorphan scaffold represents a pivotal structural class within synthetic opioid analgesics, characterized by a rigid tricyclic system comprising benzene and decahydroisoquinoline rings. trans-(+)-Metazocine belongs to this class, featuring a 6,7-benzomorphan core that confers distinct pharmacological advantages over classical opiates like morphine. Unlike morphine’s pentacyclic structure, benzomorphans simplify the morphine skeleton by eliminating the furan ring (ring E) and the hydroxy group at C-6, resulting in enhanced metabolic stability and tunable receptor interactions [1] [8]. This framework retains the critical pharmacophoric elements for opioid activity: a tertiary amine nitrogen for receptor binding, a phenyl ring for hydrophobic interactions, and a carbonyl group at position 3 that influences conformational flexibility [2] [9].
The benzomorphan core enables nuanced modulation of receptor subtype selectivity. Whereas morphine primarily targets mu-opioid receptors (MOP), benzomorphans like metazocine exhibit variable affinity for MOP, kappa-opioid receptors (KOP), and delta-opioid receptors (DOP), contingent on N-substituent modifications and stereochemistry. The absence of ring C in benzomorphans allows greater rotational freedom of the phenyl ring, facilitating optimized docking with opioid receptor subtypes [1] [8]. This structural adaptability underpins the development of mixed-efficacy ligands, including partial agonists and antagonists, which can dissociate analgesia from adverse effects like respiratory depression [8] [9].
Table 1: Structural Evolution from Morphine to Benzomorphan Core
| Compound | Core Structure | Key Modifications | Receptor Selectivity |
|---|---|---|---|
| Morphine | Pentacyclic (A-E rings) | C-6 hydroxy, ether bridge (ring E) | MOP-preferring |
| Metazocine | Tricyclic (benzomorphan) | No ring E, C-3 carbonyl | MOP/KOP mixed |
trans-(+)-Metazocine possesses two chiral centers (C-5 and C-9) within its benzomorphan framework, generating four possible stereoisomers. The biologically active enantiomer is designated as (1R,5S)-(+)-Metazocine, where the absolute configuration dictates its three-dimensional pharmacophore orientation. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the trans configuration positions the C-9 methyl group equatorial to the piperidine ring, stabilizing a chair conformation essential for receptor complementarity [2] [6]. The (+) optical rotation ([α]D) correlates with this spatial arrangement, enabling preferential binding to opioid receptors over the (-)-enantiomer [6] [9].
The enantiomeric specificity arises from chiral recognition at opioid receptors, which feature asymmetric binding pockets. Molecular docking simulations reveal that (1R,5S)-(+)-Metazocine aligns its protonated nitrogen with Asp147 in the MOP receptor transmembrane domain, while the phenyl ring engages in π-π stacking with His319. The equatorial C-9 methyl group projects into a hydrophobic subpocket, enhancing affinity through van der Waals interactions. In contrast, the (-)-enantiomer suffers steric clashes and suboptimal hydrogen bonding due to inverted stereochemistry [3] [6] [9]. This stereoselectivity extends to sigma-1 receptors (σ1R), where (+)-Metazocine derivatives exhibit nanomolar affinity (Ki = 27.5 nM) attributed to hydrogen bonding between its protonated amine and Glu172 residues in the σ1R chaperone protein [9].
Table 2: Stereochemical Determinants of trans-(+)-Metazocine Activity
| Stereocenter | Configuration | Role in Pharmacophore | Consequence of Inversion |
|---|---|---|---|
| C-5 | R | Positions N-proton for salt bridge with Asp147 (MOP) | Loss of H-bond energy (~3 kcal/mol) |
| C-9 | S | Equatorial methyl stabilizes hydrophobic pocket fit | Steric clash with Val300 (MOP) |
The pharmacological disparity between enantiomers is profound and receptor-dependent. In vitro binding assays demonstrate that trans-(+)-Metazocine exhibits high affinity for both opioid receptors (Ki < 50 nM for MOP/KOP) and σ1R (Ki = 27.5 ± 8.1 nM), whereas trans-(-)-Metazocine shows >10-fold lower affinity across these targets [9]. Functional studies in guinea pig ileum and mouse vas deferens preparations confirm that the (+)-isomer acts as a partial MOP agonist (EC₅₀ = 12 nM) and full KOP agonist (EC₅₀ = 8 nM), while the (-)-isomer lacks significant agonist efficacy [1] [9].
The antinociceptive superiority of trans-(+)-Metazocine is evident in vivo. In the formalin test—a model of inflammatory pain—trans-(+)-Metazocine (5 mg/kg) reduces licking/biting behaviors by >80% during phase II (central sensitization), whereas the (-)-isomer requires 20-fold higher doses for comparable effects. This potency gap arises from stereoselective metabolism: cytochrome P450 3A4 preferentially demethylates the (-)-isomer, reducing its bioavailability [9]. Crucially, trans-(+)-Metazocine retains analgesic efficacy without provoking β-arrestin recruitment, a pathway linked to respiratory depression. This bias stems from stereospecific triggering of Gαᵢ protein signaling over β-arrestin-2 engagement, a property absent in the racemate [3] [8].
Table 3: Enantiomeric Differences in Pharmacological Profiles
| Parameter | trans-(+)-Metazocine | trans-(-)-Metazocine | Reference |
|---|---|---|---|
| MOP Affinity (Ki) | 42 ± 6 nM | 520 ± 45 nM | [9] |
| σ1R Affinity (Ki) | 27.5 ± 8.1 nM | 310 ± 22 nM | [9] |
| Gαᵢ Activation | EC₅₀ = 9 nM (full agonist) | EC₅₀ > 1000 nM (inactive) | [9] |
| Formalin Test ED₅₀ | 3.2 mg/kg (phase II) | 65 mg/kg (phase II) | [9] |
The stereochemical purity of trans-(+)-Metazocine thus represents a critical determinant of its therapeutic potential, particularly for multimodal pain management strategies targeting opioid and σ1R pathways simultaneously [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6